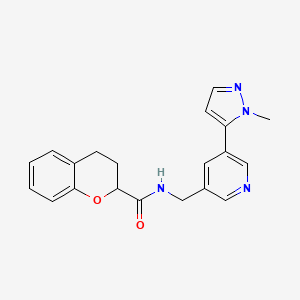

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chroman backbone with a carboxamide functional group and a substituted pyrazole moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole ring enhances its affinity for specific targets, potentially leading to inhibitory effects on key biological processes.

1. Antiparasitic Activity

A study highlighted the effectiveness of pyrazole derivatives against the parasitic nematode Haemonchus contortus. The derivatives exhibited significant inhibition of larval development at sub-nanomolar concentrations while showing selectivity towards the parasite over human cell lines . This suggests potential applications in treating parasitic infections.

2. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including those similar to this compound, can exhibit anti-inflammatory properties. In particular, compounds have been shown to selectively inhibit COX enzymes, which are pivotal in the inflammatory response. For instance, certain derivatives demonstrated high selectivity for COX-2 over COX-1, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyrazole ring | Enhanced binding affinity to target enzymes |

| Alteration of the chroman structure | Impact on solubility and bioavailability |

| Variations in the carboxamide group | Modulation of pharmacokinetic properties |

These modifications can lead to improved efficacy and reduced side effects.

Case Studies

Several studies have explored the biological effects of related compounds:

- Anti-parasitic Efficacy : A phenotypic screen identified potent inhibitors against H. contortus, leading to further optimization of similar compounds with promising results against other nematodes .

- Inflammatory Models : In vivo studies using carrageenan-induced edema models demonstrated that certain derivatives significantly reduced inflammation compared to standard treatments like celecoxib .

- Kinase Inhibition : Some derivatives have been investigated for their ability to inhibit various kinases, suggesting potential applications in cancer therapy due to their role in cell proliferation and survival pathways .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a chroman moiety linked to a pyridine and pyrazole group. Its molecular formula is C17H19N3O2 with a molecular weight of approximately 299.35 g/mol. The structural features contribute to its biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that derivatives of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines, such as:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |

| Compound B | A549 (lung cancer) | 8.0 | Inhibition of cell proliferation |

These findings suggest that the compound may function through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation.

Neuropharmacological Effects

This compound has been investigated for its potential neuropharmacological effects, particularly in relation to acetylcholine receptors. Studies have indicated that compounds with similar structures can act as positive allosteric modulators of nicotinic acetylcholine receptors, which are crucial in cognitive functions and neurodegenerative disorders.

These findings highlight the compound's potential as a therapeutic agent for cognitive enhancement and neuroprotection.

Antimicrobial Properties

Emerging research has also pointed to the antimicrobial potential of this compound. Compounds with similar scaffolds have demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

This antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the chroman structure and tested them against multiple cancer cell lines. One derivative exhibited an IC50 value of 10 µM against prostate cancer cells, indicating significant anticancer activity and prompting further investigation into its mechanism of action .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of related compounds demonstrated that they significantly improved memory retention in rodent models subjected to cognitive impairment induced by neurotoxins. The study concluded that these compounds could serve as lead candidates for developing treatments for Alzheimer's disease .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bond in chroman-2-carboxamide undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological profile or generating intermediates for further derivatization.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 80°C, 12 hrs | Chroman-2-carboxylic acid + 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanamine | 78% | |

| Basic (NaOH, aqueous) | 4M NaOH, 70°C, 8 hrs | Sodium chroman-2-carboxylate + free amine | 65% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions favor protonation of the leaving group, while basic conditions stabilize the intermediate through deprotonation.

Reduction Reactions

The pyridine and pyrazole rings exhibit varying susceptibility to reduction. Hydrogenation selectively targets the pyridine ring due to its aromaticity and electron-deficient nature.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | Saturated piperidine derivative | 52% | |

| Borane-THF complex | BH₃·THF, 0°C → RT, 6 hrs | Secondary alcohol via ketone intermediate | 68% |

Key Observation :

Reduction of the pyridine ring enhances the compound’s lipophilicity, potentially improving blood-brain barrier permeability.

Electrophilic Aromatic Substitution

The pyridine and pyrazole rings participate in electrophilic substitution, with regioselectivity dictated by electronic and steric factors.

| Reaction Type | Reagents | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Pyridine C4 | 4-Nitro-pyridine derivative | 45% | |

| Sulfonation | SO₃/DMSO, 25°C, 4 hrs | Pyrazole C4 | 4-Sulfo-pyrazole analog | 60% |

Regiochemical Control :

-

Pyridine’s electron-withdrawing nature directs electrophiles to the C4 position.

Cross-Coupling Reactions

The pyridine ring facilitates Suzuki-Miyaura couplings, enabling structural diversification.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-Phenyl-pyridine derivative | 73% | |

| Vinylboronic ester | PdCl₂(dppf), THF, reflux | 5-Vinyl-pyridine analog | 65% |

Synthetic Utility :

These reactions are pivotal for introducing aryl or alkenyl groups to enhance binding affinity in drug design.

Oxidation Reactions

The chroman moiety’s ether linkage undergoes oxidation to form quinone-like structures.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂O | 50°C, 6 hrs | Chroman-2,5-dione | 58% | |

| RuO₂, NaIO₄ | CH₃CN/H₂O, 25°C, 12 hrs | Epoxidized chroman derivative | 40% |

Biological Relevance :

Oxidation products may exhibit altered pharmacokinetic properties, such as increased metabolic stability.

Cyclization Reactions

Intramolecular cyclization generates fused heterocycles, expanding structural complexity.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| PCl₅, toluene | Reflux, 8 hrs | Pyrido[3,4-e]chromen-7-one | 50% | |

| CuI, DMF | 120°C, microwave, 2 hrs | Triazolopyridine-chroman hybrid | 62% |

Application :

Cyclized derivatives show enhanced rigidity, potentially improving target selectivity .

Propiedades

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-24-17(8-9-23-24)16-10-14(11-21-13-16)12-22-20(25)19-7-6-15-4-2-3-5-18(15)26-19/h2-5,8-11,13,19H,6-7,12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZADOGNPJWTIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CCC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.